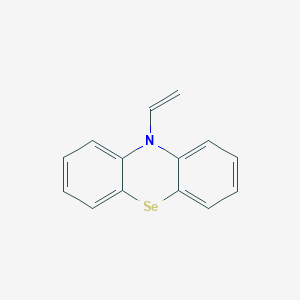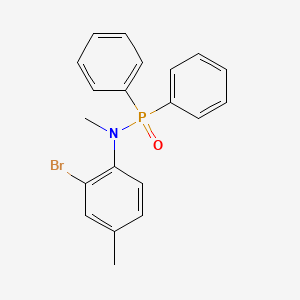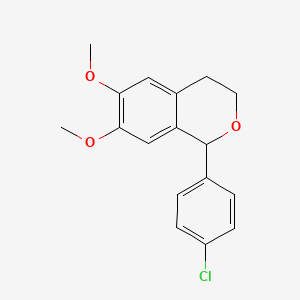
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chlorophenyl group and methoxy substituents, which may contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- typically involves the reaction of 1H-2-benzopyran-1,4(3H)-dione with 4-(4-chlorophenyl)cyclohexanecarbaldehyde. This reaction can be carried out under various conditions, often involving the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use.
化学反応の分析
Types of Reactions
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or altered functional groups.
科学的研究の応用
1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: Used in the development of new materials and products, leveraging its unique chemical properties.
作用機序
The mechanism of action of 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- include other benzopyran derivatives, such as:
- 4H-1-Benzopyran-4-one
- 7-chloro-3-methyl-4H-1-benzopyran-4-one
- 7,8-Diacetoxy-2,3-diphenyl-4H-1-benzopyran-4-one
Uniqueness
What sets 1H-2-Benzopyran, 1-(4-chlorophenyl)-3,4-dihydro-6,7-dimethoxy- apart from similar compounds is its specific combination of functional groups, including the chlorophenyl and methoxy substituents. These groups may confer unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63932-13-8 |
|---|---|
分子式 |
C17H17ClO3 |
分子量 |
304.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H17ClO3/c1-19-15-9-12-7-8-21-17(14(12)10-16(15)20-2)11-3-5-13(18)6-4-11/h3-6,9-10,17H,7-8H2,1-2H3 |
InChIキー |
AXEFRHZYOCWXEL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


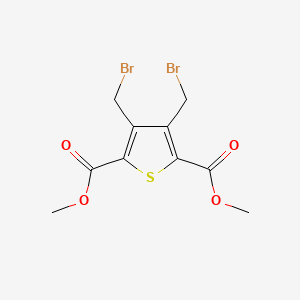
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)

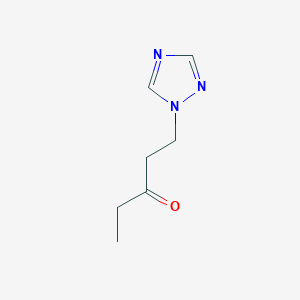
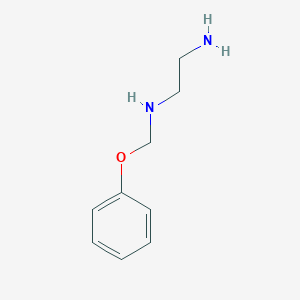
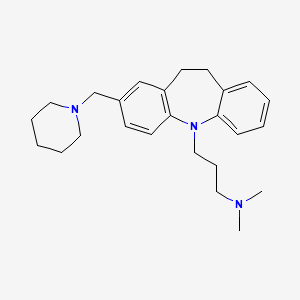
![2-[(2-Chlorophenyl)(cyclohexyl)methyl]pyridine](/img/structure/B14484563.png)
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)
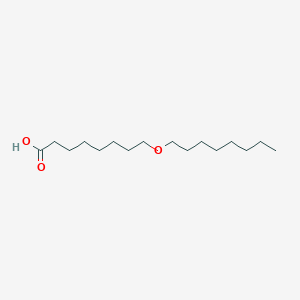
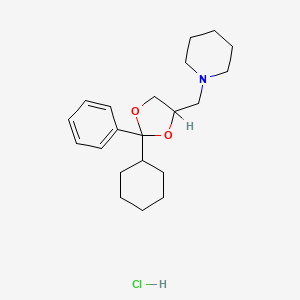
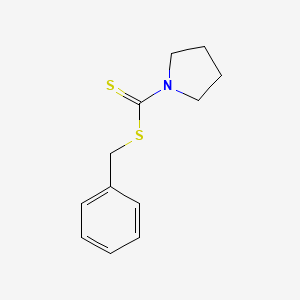
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
